1,3-Dicyclopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

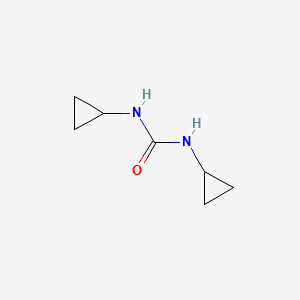

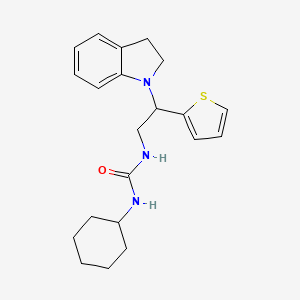

1,3-Dicyclopropylurea is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It appears as a white to off-white solid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H12N2O . The InChI code for this compound is 1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) .

Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 140.18 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Nanotechnology in Drug Delivery : A study by Chiang et al. (2011) investigated the utilization of nanosuspension formulations to enhance the exposure of 1,3-dicyclohexylurea (DCU) in rats. This study is significant as it addresses the challenge of poor oral bioavailability of DCU due to its poor dissolution rate and low aqueous solubility, suggesting the potential of nanotechnology in improving drug delivery systems.

Ethylene Inhibition in Plant Growth : Research by Blankenship and Dole (2003) reviewed the action of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene, a plant growth regulator. This compound is important for scientists to understand the role of ethylene in plants and has been found effective in a broad range of fruits, vegetables, and floriculture crops.

Soil Bacterial Communities and Fumigation : A study conducted by Liu et al. (2015) explored the effects of 1,3-dichloropropene (1,3-D) as a soil fumigant on soil bacterial communities. The results showed that 1,3-D had only a short-term and transitory impact on the indigenous soil microbial community, providing valuable information for ecological safety evaluations.

Groundwater Monitoring in Agriculture : Terry et al. (2008) conducted a groundwater monitoring program for 1,3-D and its metabolites in five EU countries. This study demonstrated negligible contamination of groundwater with 1,3-D or its metabolites in regions where 1,3-D had been historically used, highlighting its agricultural and environmental impact.

Chemical Reactions and Catalysis : The study by Yamasaki et al. (2009) focused on the Ni-catalyzed [3+2+2] cocyclization of ethyl cyclopropylideneacetate and 1,3-diynes, which led to the formation of cycloheptadiene derivatives. This research provides insights into the complex chemical reactions and potential applications in synthetic chemistry.

Safety and Hazards

Safety data for 1,3-Dicyclopropylurea indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Mechanism of Action

Target of Action

It is known that 1,3-dicyclopropylurea is used as an intermediate in organic synthesis , implying that it interacts with various molecules depending on the specific synthesis process.

Action Environment

It is known that this compound is a stable compound and should be stored in a dry environment at 2-8°c .

Properties

IUPAC Name |

1,3-dicyclopropylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPJIMFSWXFAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)

![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)

![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)

![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)